molecular formula C8H11NO3 B11718809 N-(3,5-dioxocyclohexyl)acetamide

N-(3,5-dioxocyclohexyl)acetamide

Cat. No.: B11718809
M. Wt: 169.18 g/mol
InChI Key: DVPNJXRFYIKEKG-UHFFFAOYSA-N
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Description

N-(3,5-dioxocyclohexyl)acetamide is an organic compound with a unique structure that includes a cyclohexane ring substituted with two keto groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dioxocyclohexyl)acetamide typically involves the reaction of cyclohexane-1,3,5-trione with acetamide under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of heterogeneous catalysts can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dioxocyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3,5-dioxocyclohexyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dioxocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique structure, which includes a cyclohexane ring with two keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

N-(3,5-dioxocyclohexyl)acetamide

InChI

InChI=1S/C8H11NO3/c1-5(10)9-6-2-7(11)4-8(12)3-6/h6H,2-4H2,1H3,(H,9,10)

InChI Key

DVPNJXRFYIKEKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)CC(=O)C1

Origin of Product

United States

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